Europium-2-ethylhexanoate

Description

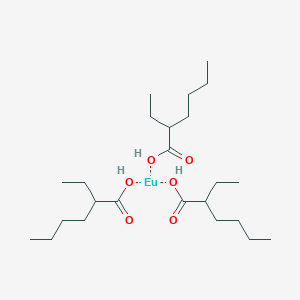

Europium-2-ethylhexanoate (CAS: 84573‑73‑9) is an organometallic compound with the formula Eu[OOCCH(C₂H₅)C₄H₉]₃ and a molecular weight of 581.58 g/mol. It is a white powder classified as a rare-earth metal carboxylate, primarily used in organic synthesis and catalysis due to its ability to act as a Lewis acid . Its structure features a europium(III) ion coordinated to three 2-ethylhexanoate ligands, which confer solubility in non-polar organic solvents, making it advantageous for homogeneous catalytic reactions.

Properties

Molecular Formula |

C24H48EuO6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

2-ethylhexanoic acid;europium |

InChI |

InChI=1S/3C8H16O2.Eu/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

DYZZXRRGPXHBJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Eu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Europium-2-ethylhexanoate can be synthesized by reacting europium oxide or europium chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of europium nitrate or europium chloride as starting materials. These are reacted with 2-ethylhexanoic acid under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Europium-2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form europium oxides.

Reduction: It can be reduced to europium metal under specific conditions.

Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various ligands such as phosphines or amines in the presence of solvents like toluene or ethanol.

Major Products:

Oxidation: Europium oxides (Eu2O3).

Reduction: Europium metal.

Substitution: New europium complexes with different ligands.

Scientific Research Applications

Europium-2-ethylhexanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of europium-based materials and catalysts.

Biology: Employed in bioimaging and as a luminescent probe due to its strong luminescence properties.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

Industry: Utilized in the production of phosphors for lighting and display technologies .

Mechanism of Action

The mechanism by which europium-2-ethylhexanoate exerts its effects is primarily through its coordination chemistry. The europium ion can form stable complexes with various ligands, which can then interact with molecular targets. The luminescence of europium compounds is due to the electronic transitions within the europium ion, which are influenced by the surrounding ligands .

Comparison with Similar Compounds

Europium(III) Fluoride (EuF₃)

- Formula : EuF₃

- Molecular Weight : 208.96 g/mol

- Physical Properties : White hygroscopic powder with high thermal stability (m.p. 1390°C, b.p. 2280°C) .

- Applications: Used in optical materials (e.g., lasers, phosphors) and as a precursor for fluorine-containing nanomaterials. Unlike europium-2-ethylhexanoate, EuF₃ is inorganic and insoluble in organic solvents, limiting its utility in homogeneous catalysis.

- Safety : Hygroscopic nature necessitates anhydrous handling conditions .

Europium(II) Iodide (EuI₂)

- Formula : EuI₂

- Molecular Weight : 405.77 g/mol

- Applications: Primarily employed in niche synthetic applications requiring a europium(II) source. Unlike this compound, it is a reducing agent due to its +2 oxidation state, making it unsuitable for oxidation catalysis .

Europium(II) Sulfate (EuSO₄)

- Formula : EuSO₄

- Molecular Weight : ~248 g/mol (calculated).

- Physical Properties: Limited data on thermal properties; typically a stable sulfate salt.

- Applications: Used in laboratory settings and substance manufacturing.

Research Findings and Differentiation

- Catalytic Efficiency: this compound outperforms inorganic europium salts (e.g., EuF₃, EuSO₄) in organic reactions due to its solubility and ligand flexibility .

- Thermal Stability: Europium(III) fluoride exhibits superior thermal resistance (>1300°C), whereas this compound decomposes at lower temperatures, limiting high-temperature applications .

- Redox Activity: Europium(II) compounds (e.g., EuI₂, EuSO₄) are reductants, while this compound’s +3 state enables oxidative catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.